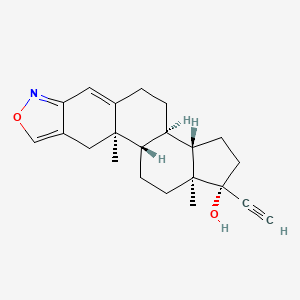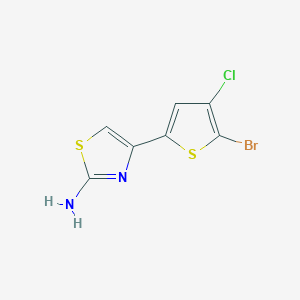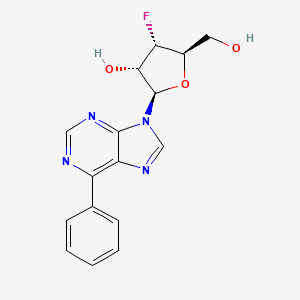
Bisphenol B Monobenzyl Ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bisphenol B Monobenzyl Ether is an organic compound that belongs to the family of bisphenols. It is an intermediate in the synthesis of Bisphenol B Mono-β-D-glucuronide, which is a metabolite of Bisphenol B. Bisphenol B is an analogue of Bisphenol A, a widely used industrial chemical in the production of plastics and epoxy resins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bisphenol B Monobenzyl Ether typically involves the reaction of Bisphenol B with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in a continuous flow reactor to optimize the yield and purity of the product. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Bisphenol B Monobenzyl Ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to the parent bisphenol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl ether moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Bisphenol B and related reduced compounds.
Substitution: Various substituted bisphenol derivatives.
Aplicaciones Científicas De Investigación
Bisphenol B Monobenzyl Ether has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other bisphenol derivatives and polymers.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with nuclear receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a model compound for studying endocrine disruptors.
Industry: It is used in the production of high-performance plastics and resins
Mecanismo De Acción
The mechanism of action of Bisphenol B Monobenzyl Ether involves its interaction with nuclear receptors such as the pregnane X receptor. This interaction can lead to the activation or inhibition of various metabolic pathways, affecting the expression of genes involved in xenobiotic metabolism. The compound’s effects are mediated through its binding to these receptors, altering their conformation and activity .
Comparación Con Compuestos Similares
Similar Compounds
Bisphenol A: Widely used in the production of polycarbonate plastics and epoxy resins.
Bisphenol S: An alternative to Bisphenol A with similar applications but different chemical properties.
Bisphenol F: Used in the production of epoxy resins and as a curing agent for plastics.
Uniqueness
Bisphenol B Monobenzyl Ether is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Unlike Bisphenol A and its analogues, this compound has a benzyl ether moiety, which influences its interaction with biological targets and its overall stability .
Propiedades
Fórmula molecular |
C23H24O2 |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
4-[2-(4-phenylmethoxyphenyl)butan-2-yl]phenol |
InChI |
InChI=1S/C23H24O2/c1-3-23(2,19-9-13-21(24)14-10-19)20-11-15-22(16-12-20)25-17-18-7-5-4-6-8-18/h4-16,24H,3,17H2,1-2H3 |
Clave InChI |
UBNCDFOQECBCHG-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methylsulfanyl-1H-purin-6-one](/img/structure/B13437323.png)


![N-[3-[[4-[(3-Methoxy[1,1'-biphenyl]-4-yl)methyl]-1-piperazinyl]carbonyl]phenyl]-2-naphthalenecarboxamide](/img/structure/B13437337.png)

![(1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-7-(3-azidopropoxy)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-ene](/img/structure/B13437371.png)
![8-[(Hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]isoquinoline](/img/structure/B13437383.png)

![decyl (E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoate](/img/structure/B13437393.png)
![(3S,4R,5R)-1-(4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl)-3,4,5,6-tetrahydroxyhexan-2-one](/img/structure/B13437403.png)



